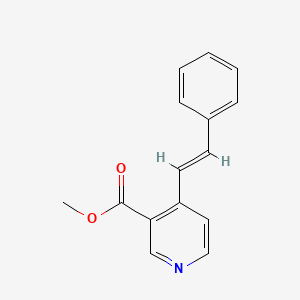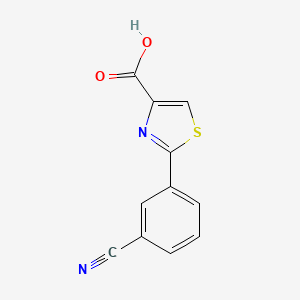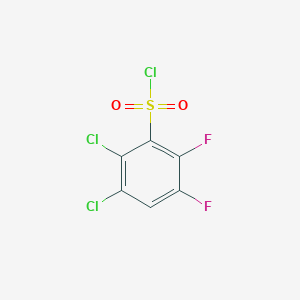
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6HCl3F2O2S. It is characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction Reactions:
Major Products Formed:
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride has several applications in scientific research:
Biology and Medicine:
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
2,5-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms at different positions on the benzene ring.
2,6-Difluorobenzenesulfonyl chloride: Another similar compound with fluorine atoms at different positions.
3,5-Difluorobenzenesulfonyl chloride: Differently substituted benzene ring with similar reactivity.
Uniqueness: 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can make it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C6HCl3F2O2S |
|---|---|
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
2,3-dichloro-5,6-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl3F2O2S/c7-2-1-3(10)5(11)6(4(2)8)14(9,12)13/h1H |
Clé InChI |
UBKCCKQCKOAZGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



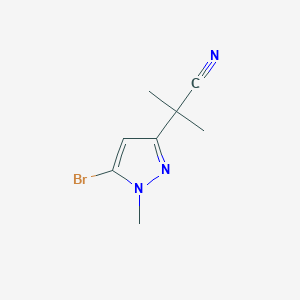
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)


![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
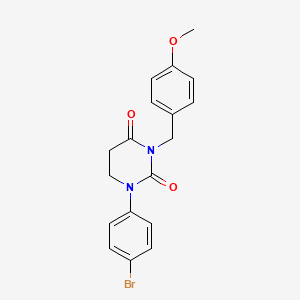

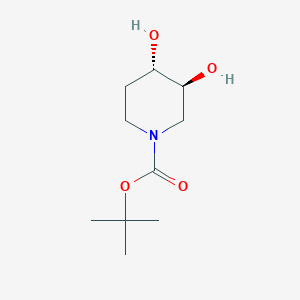

![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
